molecular formula C12H12N2O3 B163061 苯巴比妥-d5 CAS No. 73738-05-3

苯巴比妥-d5

货号: B163061
CAS 编号: 73738-05-3
分子量: 237.27 g/mol
InChI 键: DDBREPKUVSBGFI-ZBJDZAJPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

苯巴比妥-d5 (乙基-d5) 是一种氘代形式的苯巴比妥,属于巴比妥类衍生物。 它主要用作分析参考物质,用于使用气相色谱-质谱法 (GC-MS) 和液相色谱-质谱法 (LC-MS) 等技术对各种生物样品中的苯巴比妥进行定量分析 。该化合物以五个氢原子被氘取代为特征,这增强了其稳定性并允许进行精确的分析测量。

科学研究应用

苯巴比妥-d5 (乙基-d5) 有多种科学研究应用,包括:

安全和危害

Phenobarbital-d5 should be handled with personal protective equipment. Contact with skin, eyes, and clothing should be avoided. Dust formation, ingestion, and inhalation of dust should be avoided .

未来方向

Phenobarbital-d5 is an analytical reference material intended for use as an internal standard for the quantification of phenobarbital by GC- or LC-MS . It is regulated as a Schedule IV compound in the United States .

Relevant Papers A paper-based analytical device based on potentiometric transduction for sensitive determination of Phenobarbital-d5 has been developed . The proposed Phenobarbital-d5 paper-based sensor has several notable improvements over some of the earlier suggested test methods in terms of sensitivity, accuracy, stability, and selectivity . Another paper conducted a systematic review to summarize how predictors affect Phenobarbital-d5 pharmacokinetics as well as their relationships with pharmacokinetic parameters .

生化分析

Biochemical Properties

Phenobarbital-d5, like its non-deuterated counterpart, interacts with several enzymes and proteins. It is extensively metabolized in the liver, primarily through hydroxylation and glucuronidation . The major role in the metabolism of Phenobarbital to p-hydroxyphenobarbital is played by CYP2C9, with minor metabolism by CYP2C19 and CYP2E1 .

Cellular Effects

Phenobarbital-d5 affects various types of cells and cellular processes. It acts as a nonselective central nervous system depressant, promoting binding to inhibitory gamma-aminobutyric acid subtype receptors, and modulating chloride currents through receptor channels . It also inhibits glutamate-induced depolarizations .

Molecular Mechanism

Phenobarbital-d5 exerts its effects at the molecular level primarily by acting on GABAA receptors, increasing synaptic inhibition . This elevates the seizure threshold and reduces the spread of seizure activity from a seizure focus . Phenobarbital-d5 may also inhibit calcium channels, resulting in a decrease in excitatory transmitter release .

Temporal Effects in Laboratory Settings

Phenobarbital-d5 shows stability over time in laboratory settings. In solid dosage forms, Phenobarbital is stable for many decades . In liquid dosage forms, it is partially degraded .

Dosage Effects in Animal Models

In animal models, the effects of Phenobarbital-d5 vary with different dosages. For instance, in a study involving dogs, a single 12 mg/kg oral dose of Phenobarbital resulted in a Cmax of 23.5 μg/mL, Tmax of 4.2 h, half-life of 94 h, and AUC of 2,758 h*μg/mL .

Metabolic Pathways

Phenobarbital-d5 is involved in several metabolic pathways. It is extensively metabolized in the liver to two major metabolites, p-hydroxyphenobarbital, which partially undergoes sequential metabolism to a glucuronic acid conjugate, and 9-d-glucopyranosylphenobarbital, an N-glucoside conjugate .

Transport and Distribution

After oral ingestion, Phenobarbital-d5 is rapidly absorbed with a bioavailability of >90%. Its volume of distribution is 0.61 L/kg in adults and 1.0 L/kg in newborns .

准备方法

合成路线和反应条件: 苯巴比妥-d5 (乙基-d5) 的合成涉及苯巴比妥的氘代。该过程通常包括以下步骤:

    乙基的氘代: 苯巴比妥中的乙基通过氘代反应被乙基-d5 取代。这可以通过使用氘代试剂,如氘代碘化乙基 (CD3CD2I),在强碱如氢化钠 (NaH) 的存在下实现。

    环化: 氘代中间体发生环化,形成巴比妥类药物特征的嘧啶环结构。

工业生产方法: this compound (乙基-d5) 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

    大规模氘代: 使用大量氘代碘化乙基以确保完全氘代。

    纯化: 使用重结晶和色谱等技术对产物进行纯化,以获得适合分析标准的高纯度水平。

化学反应分析

苯巴比妥-d5 (乙基-d5) 经历各种化学反应,包括:

    氧化: 该化合物可以使用氧化剂如高锰酸钾 (KMnO4) 氧化成相应的羧酸。

    还原: 还原反应可以使用还原剂如氢化锂铝 (LiAlH4) 将嘧啶环中的羰基转化为羟基。

常用试剂和条件:

    氧化: 酸性介质中的高锰酸钾 (KMnO4)。

    还原: 无水乙醚中的氢化锂铝 (LiAlH4)。

    取代: 在强碱如氢化钠 (NaH) 的存在下,氘代碘化乙基 (CD3CD2I)。

主要产物:

    氧化: 羧酸。

    还原: 羟基衍生物。

    取代: 取决于所用亲核试剂的不同,各种氘代衍生物。

相似化合物的比较

苯巴比妥-d5 (乙基-d5) 由于其氘代乙基而独一无二,这在分析测量中提供了增强的稳定性和精度。类似的化合物包括:

    苯巴比妥: 非氘代形式,通常用作抗惊厥药和镇静剂。

    戊巴比妥: 另一种具有类似镇静和抗惊厥特性的巴比妥类药物。

    司可巴比妥: 一种短效巴比妥类药物,以其镇静作用而闻名。

    阿莫巴比妥: 一种用于镇静和催眠作用的巴比妥类药物。

This compound (乙基-d5) 因其作为分析参考标准的应用而脱颖而出,在各种科学研究领域提供准确可靠的测量结果 .

属性

IUPAC Name

5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBREPKUVSBGFI-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482358
Record name Phenobarbital-d5 (ethyl-d5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73738-05-3
Record name Phenobarbital, (ethyl-d5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073738053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenobarbital-d5 (ethyl-d5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73738-05-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENOBARBITAL, (ETHYL-D5)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846FQL88QE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Ten percent (w/v) latex microparticles (number of carboxy groups approx. 0.21 mmol/g latex, mean microparticle diameter 0.2 μm, Seradyne Inc., Indianapolis, Ind.) were diluted to one percent (w/v) concentration with 10 mM 2-morpholino-ethanesulfonic acid (MES), pH 5.3 containing 0.09% (w/v) ascorbic acid sodium salt. The desired volume of 1% microparticles was measured out and the microparticles activated by the addition of N-hydroxysulfosuccinimide (sulfo-NHS) followed by the addition of N-ethyl-N′-(3-dimethyl-aminopropyl)carbodiimide hydrochloride (EDC.HCl). Both sulfo-NHS and EDC were added at a ratio of 10 moles of each reagent per mole of carboxylates present on the surface of the microparticles. After stirring for about 1 hour at room temperature, the microparticles were washed, concentrated and resuspended to a concentration of 2% by exchange of buffers into 50 mM 3-morpholinopropanesulfonic acid (MOPS), pH 5.7, containing 0.09% (w/v) of ascorbic acid sodium salt, in a hollow-fiber system. A solution of phenobarbital monoclonal antibodies (MAKM-29D4-IgG) in 50 mM MOPS buffer, pH 5.7, also containing 0.09% (w/v) of ascorbic acid sodium salt and 10 g/L of BSA, was added to the resuspended microparticles such that there was 0.2 mg antibody/mL of microparticle solution. The antibody-latex mixture was stirred for about 1 hour at 23-27° C. A solution of 90 mg/mL of BSA in 50 mM MOPS, pH 5.7, containing 0.09% (w/v) of ascorbic acid sodium salt, was then added to the latex mixture (1.125 mg BSA/mg latex). After stirring for 0.5-1.5 hours at 23-27° C., a solution of 11% (w/w) 2-(2-amino-ethoxy)ethanol (AEO) in water adjusted to pH 9 with HCl, was added to the latex mixture. After stirring overnight at 40-45° C., the microparticles were washed with and exchanged into storage buffer (50 mM MOPS, pH 7.4, 0.1% (w/v) BSA, 0.09% sodium azide) to a final concentration of 1% latex microparticles (w/v) which was then stored at 2-8° C. until used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-ethyl-N′-(3-dimethyl-aminopropyl)carbodiimide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
reagent
Quantity
10 mol
Type
reactant
Reaction Step Four
[Compound]
Name
carboxylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of sodium phenobarbitone (8.8 g, 35 mmoles), and sodium chloroacetate (4.5 g, 38 mmoles) in methanol (250 ml) was mixed with a solution of CaCl2 (3 g) in methanol (50 ml). After addition of 5 ml DMF the mixture was refluxed for 36 hours. After removal of the solvent, the residue was treated with water (100 ml) and acidified with conc. HCl followed by extraction with chloroform. The organic layer was evaporated to dryness and the residue treated with 10% NaHCO3 solution. Extraction with chloroform and evaporation of the organic layer yielded 3 g of unreacted phenobarbital. The bicarbonate layer was acidified with conc. HCl and extracted with chloroform. Evaporation of the dried (MgSO4) chloroform yielded 4.5 g of a gummy material which solidified slowly on standing. TLC and NMR showed this to be nearly pure monoacid with only traces of unreacted phenobarbitone and dialkylated derivative.
Name
sodium phenobarbitone
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenobarbital-d5
Reactant of Route 2
Reactant of Route 2
Phenobarbital-d5
Reactant of Route 3
Reactant of Route 3
Phenobarbital-d5
Reactant of Route 4
Phenobarbital-d5
Reactant of Route 5
Phenobarbital-d5
Reactant of Route 6
Reactant of Route 6
Phenobarbital-d5
Customer
Q & A

Q1: Why is phenobarbital-d5 preferred over phenobarbital for quantification in mass spectrometry methods?

A1: Phenobarbital-d5, with its five deuterium atoms, exhibits a mass shift of 5 Da compared to phenobarbital. This difference in mass allows for easy differentiation between the two compounds during mass spectrometry analysis [, ]. Since phenobarbital-d5 possesses similar chemical properties to phenobarbital, it acts as an ideal internal standard, accounting for variations during sample preparation and ionization, ultimately leading to more accurate and reliable quantification.

Q2: How does the use of phenobarbital-d5 improve the accuracy of barbiturate analysis in complex matrices like hair samples?

A2: Hair samples present a significant analytical challenge due to the low concentrations of drugs and the potential for matrix effects, which can interfere with accurate quantification. Adding a known amount of phenobarbital-d5 to the sample prior to extraction and analysis helps correct for these challenges []. By comparing the signal intensity ratio of the analyte (e.g., amobarbital) to the internal standard (phenobarbital-d5), the method accounts for variations in extraction efficiency, ionization suppression/enhancement, and instrument drift, thus improving the accuracy of the results.

Q3: Can you explain the significance of the Limit of Quantification (LOQ) in the context of using phenobarbital-d5 as an internal standard for analyzing barbiturates in a drug-facilitated sexual assault case?

A3: In cases of drug-facilitated sexual assault, detecting low concentrations of drugs like amobarbital in hair samples can be crucial for confirming exposure. The LOQ is the lowest concentration of an analyte, in this case, amobarbital, that can be reliably quantified with acceptable accuracy and precision []. Using phenobarbital-d5 as an internal standard improves the sensitivity and reliability of the method, enabling the quantification of amobarbital even at very low levels, which is essential for providing evidence in such cases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。